![molecular formula C12H18N2OS B506385 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 350996-93-9](/img/structure/B506385.png)
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound used for proteomics research . It has a molecular formula of C12H18N2OS and a molecular weight of 238.35 .
Synthesis Analysis
The synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, which are biologically active compounds, was carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . The reaction was monitored by thin-layer chromatography (TLC) and the determination of related impurities was done by high performance liquid chromatography (HPLC) .Molecular Structure Analysis
The molecular structure of 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is derived from its molecular formula, C12H18N2OS . Further structural analysis would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
The chemical reactions involving 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide primarily involve its interaction with aromatic aldehydes to produce azomethine derivatives . The reactivity of the compound is influenced by the substituents of the aldehydes contained in the aromatic core .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include a molecular weight of 238.35 . More specific properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Apoptosis Agonists
Compounds similar to the one have been predicted to exhibit activity as apoptosis agonists, which could be useful in cancer research for inducing programmed cell death in cancer cells .
Antibacterial Agents
A series of compounds with a similar structure have been synthesized and evaluated for antibacterial activity against various bacterial strains, suggesting potential use in developing new antibacterial drugs .
Antiparasitic Activity
Carbohydrazide derivatives, which may include structures akin to the compound , have shown potential antiparasitic activity, indicating possible applications in treating parasitic infections .
Synthetic Chemistry
Thiophene derivatives are of interest in synthetic chemistry for creating various moieties that can be incorporated into larger molecules for diverse applications .
Future Directions
The azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are considered promising for further study and molecular design due to their biological activity and preparative availability . The optimization of synthesis methods and the identification of structure-activity relationships are of considerable interest for medicinal chemistry and pharmaceutical science .
properties
IUPAC Name |
2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-2-3-7-4-5-8-9(6-7)16-12(14)10(8)11(13)15/h7H,2-6,14H2,1H3,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAQHIIJRKEFBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166021 |
Source
|
Record name | 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
CAS RN |
350996-93-9 |
Source
|
Record name | 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350996-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,5,6,7-tetrahydro-6-propylbenzo[b]thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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